Antitumor agent-123
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Overview
Description
Antitumor agent-123 is a compound known for its potent antitumor properties. It effectively inhibits multiple kinase targets, including Janus kinase 2, Janus kinase 3, histone deacetylase 1, and histone deacetylase 6. This compound exhibits moderate activity in solid tumor models and has shown promise in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-123 involves multiple steps, including the formation of purine-benzohydroxamate structures. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-123 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antitumor properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced biological activity. These derivatives are often tested for their efficacy in inhibiting tumor growth .
Scientific Research Applications
Antitumor agent-123 has a wide range of scientific research applications:
Mechanism of Action
Antitumor agent-123 exerts its effects by inhibiting multiple kinase targets, including Janus kinase 2, Janus kinase 3, histone deacetylase 1, and histone deacetylase 6. These targets play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, this compound disrupts these pathways, leading to the suppression of tumor growth and induction of apoptosis .
Comparison with Similar Compounds
Janus kinase inhibitors: Other compounds that inhibit Janus kinase targets include ruxolitinib and tofacitinib.
Histone deacetylase inhibitors: Similar compounds include vorinostat and romidepsin.
Uniqueness: Antitumor agent-123 is unique in its ability to inhibit multiple kinase targets simultaneously, which may contribute to its enhanced antitumor activity compared to other compounds that target a single kinase .
Properties
Molecular Formula |
C19H14ClFN6O2 |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
4-[[6-(3-chloro-4-fluoroanilino)purin-9-yl]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C19H14ClFN6O2/c20-14-7-13(5-6-15(14)21)25-17-16-18(23-9-22-17)27(10-24-16)8-11-1-3-12(4-2-11)19(28)26-29/h1-7,9-10,29H,8H2,(H,26,28)(H,22,23,25) |
InChI Key |
QRUSZVPTAHHJJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)Cl)C(=O)NO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.